molecular formula C12H15NO B1267960 n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide CAS No. 6272-18-0

n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide

Cat. No. B1267960
M. Wt: 189.25 g/mol
InChI Key: NAJYMWNQSHRCGP-UHFFFAOYSA-N
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Patent
US05925661

Procedure details

A mixture of 24.39 g of 1-amino-5,6,7,8-tetrahydronaphthalene and 18.6 ml of acetic anhydride in 230 ml of DCM is left stirring for 1 hour at RT. It is concentrated under vacuum, the residue is taken up with ether and the precipitate formed is drained. 26.8 g of the expected product are obtained, m.p.=158° C.
Quantity
24.39 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(Cl)Cl>[C:12]([NH:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
24.39 g
Type
reactant
Smiles
NC1=CC=CC=2CCCCC12
Name
Quantity
18.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
230 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 1 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is left
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the precipitate formed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=CC=2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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